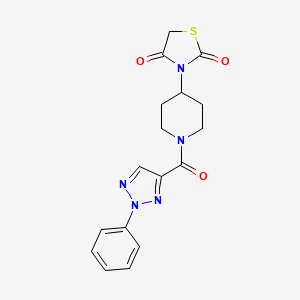

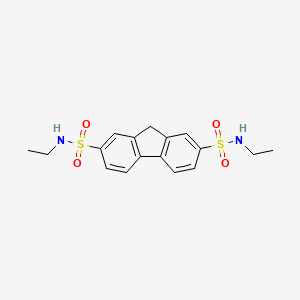

3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,3-Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . Thiazolidine-2,4-dione is another important heterocyclic compound often found in various pharmaceuticals.

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives has attracted much attention due to their importance in medicinal chemistry . Typical modes of constructing these heterocyclic ring systems include cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis

The molecular structure of 1,2,3-triazole derivatives can be fine-tuned by different ligands . For example, cyclometalating ligand A induces a stronger highest occupied molecular orbital (HOMO) stabilization compared to B and leads to complexes with progressively narrower HOMO–lowest unoccupied molecular orbital (LUMO) and redox gaps, and lower emission energy .Chemical Reactions Analysis

The redox and emission properties of all of the complexes are effectively fine-tuned by the different ligands . For example, complexes equipped with the bipyridine ancillary ligand display fully reversible redox processes and emit from predominantly metal-to-ligand charge transfer (MLCT) states with high emission quantum yields .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3-triazole derivatives can be influenced by various factors. For example, the presence of electron-donating groups can contribute to good inhibitory activity against certain enzymes .科学的研究の応用

Antimicrobial Applications

The synthesis and evaluation of thiazolidinedione–triazole hybrids, closely related to the specified chemical structure, have been extensively researched for their antimicrobial properties. These compounds have been synthesized through a multicomponent domino process, leveraging PEG-400 as an efficient and green reaction medium. The resulting compounds exhibit notable in vitro antibacterial activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against Aspergillus niger and Aspergillus flavus (Sindhu et al., 2014). This underscores the potential of such compounds in addressing a range of microbial infections.

Antifungal and Physicochemical Properties

Research into novel antifungal compounds of the 1,2,4-triazole class, including derivatives of the specified chemical structure, has highlighted their promising pharmacological properties. Studies focused on determining solubility thermodynamics and partitioning processes in biologically relevant solvents have been crucial. These compounds demonstrate poor solubility in buffer solutions and hexane but show better solubility in alcohols, indicating specific solute-solvent interactions and suggesting lipophilic delivery pathways in biological media (Volkova et al., 2020).

Synthesis and Biological Activity

The synthesis of structurally diverse small and simple 5-aminomethylene derivatives of 2,4-thiazolidinedione, utilizing a range of heterocyclic models derived from drug-like molecules, has expanded the biological applications of these compounds. This includes the development of compounds with antibacterial and antifungal activities, where compounds bearing pyridine or piperazine moieties have shown particularly good to excellent antibacterial activity. Notably, these studies do not report high cytotoxic activity, which is advantageous for therapeutic applications (Mohanty et al., 2015).

作用機序

Target of Action

The compound, 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione, is a heterocyclic compound that contains a triazole nucleus . Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . .

Mode of Action

Triazole compounds are known to form a variety of non-covalent bonds with enzymes and receptors, which can induce broad-spectrum biological activities . This suggests that the compound may interact with its targets through non-covalent bonding, leading to changes in the targets’ function.

Biochemical Pathways

Triazole compounds are known to exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . This suggests that the compound may affect multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

Given the broad range of biological activities exhibited by triazole compounds , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

将来の方向性

特性

IUPAC Name |

3-[1-(2-phenyltriazole-4-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3S/c23-15-11-26-17(25)21(15)12-6-8-20(9-7-12)16(24)14-10-18-22(19-14)13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRUAEVYYOWFDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (E)-4-[2-(1,3-benzodioxol-5-yl)-3-oxopiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2934778.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2934779.png)

![4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2934790.png)

![N-[2-(2-Fluorophenoxy)-1-phenylethyl]but-2-ynamide](/img/structure/B2934791.png)

![3-[[1-(2-Chloroacetyl)pyrrolidin-3-yl]amino]benzonitrile](/img/structure/B2934796.png)

![1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2934797.png)

![5-[(2,5-Dimethylphenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2934800.png)